molecular formula C22H22N2O7 B1665142 Aplindore fumarate CAS No. 189681-71-8

Aplindore fumarate

Número de catálogo: B1665142
Número CAS: 189681-71-8
Peso molecular: 426.4 g/mol
Clave InChI: GELJVTSEGKGLDF-QDSMGTAFSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

El fumarato de aplindore es un compuesto farmacéutico que actúa como un agonista parcial selectivo para el receptor de dopamina D2. El compuesto es conocido por su capacidad para cruzar la barrera hematoencefálica, lo que lo hace efectivo para ejercer efectos terapéuticos directamente en el cerebro .

Métodos De Preparación

La síntesis del fumarato de aplindore involucra varios pasos, comenzando con la preparación de la estructura principal, seguida de la funcionalización para introducir los sustituyentes necesarios. La ruta sintética típicamente involucra los siguientes pasos:

Análisis De Reacciones Químicas

El fumarato de aplindore sufre varias reacciones químicas, que incluyen:

    Oxidación: El aplindore puede sufrir reacciones de oxidación, particularmente en el grupo bencilamina, lo que lleva a la formación de óxidos correspondientes.

    Reducción: Las reacciones de reducción se pueden realizar en los grupos carbonilo presentes en la estructura, convirtiéndolos en alcoholes.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como permanganato de potasio, agentes reductores como borohidruro de sodio y nucleófilos como aminas y alcoholes. Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados.

Aplicaciones Científicas De Investigación

Parkinson's Disease Treatment

Aplindore fumarate has shown promise in the treatment of Parkinson's disease (PD). It is characterized by its high affinity for dopamine D2 receptors, which is crucial for managing motor symptoms associated with PD.

  • Clinical Trials : A recent Phase II clinical trial aimed to evaluate the safety, tolerability, efficacy, and pharmacokinetics of aplindore in patients with early-stage PD. The study involved multiple cohorts where patients received either aplindore or a placebo. Efficacy was primarily assessed using the Unified Parkinson's Disease Rating Scale (UPDRS), focusing on motor functions and daily symptoms such as sleepiness and nausea .
  • Mechanism of Action : Aplindore acts as a partial agonist at dopamine D2 receptors, which may help alleviate motor deficits without exacerbating dyskinesia—a common side effect associated with traditional dopaminergic treatments like L-DOPA. Studies have indicated that aplindore can improve motor function in animal models of PD while producing fewer dyskinetic effects compared to L-DOPA .

Schizophrenia Management

Aplindore has also been explored as a potential treatment for schizophrenia due to its dopaminergic activity.

  • Pharmacological Profile : The compound exhibits high affinity for D2 and D3 receptors while showing lower affinity for other receptor types, suggesting a favorable profile for managing psychotic symptoms without significant motor side effects .
  • Clinical Findings : Sustained-release formulations of aplindore have been tested in clinical settings to assess their effectiveness in reducing the severity of symptoms in schizophrenia patients. These formulations aim to maintain stable drug levels over time, minimizing the risk of side effects associated with peak concentrations .

Restless Legs Syndrome (RLS)

Aplindore has also been evaluated for its efficacy in treating restless legs syndrome, a condition characterized by an uncontrollable urge to move the legs.

  • Clinical Observations : Initial studies suggest that aplindore may help reduce the symptoms of RLS by modulating dopaminergic pathways involved in motor control. Its profile as a dopamine receptor partial agonist allows it to potentially provide relief from discomfort associated with RLS without the adverse effects typical of full agonists .

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetics of this compound is essential for optimizing its therapeutic use.

  • Dosing Regimens : Clinical studies have established various dosing regimens to determine optimal therapeutic levels while minimizing side effects. For instance, patients in trials were titrated from low doses up to 5 mg to evaluate both efficacy and tolerability .
  • Safety Assessments : The safety profile has been generally favorable, with no serious adverse events reported during trials. Regular monitoring of vital signs and laboratory data is conducted to ensure patient safety throughout treatment .

Summary Table of Applications

ApplicationDescriptionClinical Status
Parkinson's DiseasePartial agonist activity improves motor function; reduces dyskinesia riskPhase II trials
SchizophreniaHigh affinity for D2/D3 receptors; potential antipsychotic effectsOngoing studies
Restless Legs SyndromeModulates dopaminergic pathways; alleviates symptomsPreliminary findings

Mecanismo De Acción

El mecanismo de acción del fumarato de aplindore se centra en su función como un agonista del receptor de dopamina. Al dirigirse selectivamente a los receptores D2 y D3, el fumarato de aplindore ayuda a compensar la disminución de los niveles de dopamina en condiciones como la enfermedad de Parkinson. Esta orientación selectiva no solo maneja los síntomas motores, sino que también aborda los síntomas no motores, como los trastornos del estado de ánimo y la disfunción cognitiva .

Comparación Con Compuestos Similares

El fumarato de aplindore se puede comparar con otros agonistas del receptor de dopamina, como:

    Pramipexol: Otro agonista del receptor de dopamina utilizado en el tratamiento de la enfermedad de Parkinson y el síndrome de piernas inquietas. A diferencia del fumarato de aplindore, el pramipexol tiene un perfil de receptor más amplio, dirigido tanto a los receptores D2 como D3.

    Ropinirol: Similar al pramipexol, el ropinirol se usa para la enfermedad de Parkinson y el síndrome de piernas inquietas. Tiene un perfil de unión a receptores diferente en comparación con el fumarato de aplindore, lo que puede resultar en diferentes efectos terapéuticos y efectos secundarios.

    Rotigotina: Un agonista de la dopamina disponible como parche transdérmico, utilizado para la enfermedad de Parkinson y el síndrome de piernas inquietas. .

La singularidad del fumarato de aplindore radica en su alta selectividad para los receptores D2 y su capacidad para cruzar la barrera hematoencefálica de manera efectiva, proporcionando efectos terapéuticos específicos con potencialmente menos efectos secundarios .

Actividad Biológica

Aplindore fumarate, also known as DAB-452, is a selective partial agonist of the dopamine D2 receptor. It has been primarily investigated for its therapeutic potential in treating conditions such as schizophrenia and Parkinson's disease. This article delves into the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

  • Molecular Formula : C22H22N2O7
  • CAS Registry Number : 189681-71-8
  • Molar Mass : 398.42 g/mol
  • IUPAC Name : 2-(4-(4-(2-hydroxyethyl)-1-piperazinyl)phenyl)-3,4-dihydro-2H-chromen-2-one

This compound functions as a partial agonist at the dopamine D2 receptor (D2R), which plays a crucial role in modulating dopaminergic neurotransmission. The action of Aplindore at D2R is mediated through G-protein-coupled mechanisms that inhibit adenylyl cyclase activity, leading to altered intracellular signaling pathways that are significant in neuropsychiatric disorders .

Biological Activity

The biological activity of this compound can be categorized into several key areas:

  • Dopaminergic Modulation : As a D2 receptor partial agonist, Aplindore can enhance dopaminergic activity in conditions characterized by dopaminergic dysfunction, such as schizophrenia and Parkinson's disease .
  • Motor Function Improvement : Preclinical studies have demonstrated that this compound significantly improves motor deficits in models of Parkinson's disease. For instance, in MPTP-treated common marmosets, Aplindore alone and in combination with L-DOPA showed notable efficacy in restoring motor function .
  • Neuroprotective Effects : Research indicates that Aplindore may exhibit neuroprotective properties, potentially reducing neuronal damage associated with dopaminergic neurodegeneration .

Case Studies and Trials

This compound has undergone various clinical trials to assess its efficacy and safety profile:

Study PhaseIndicationFindings
Phase IISchizophreniaDemonstrated significant improvement in psychotic symptoms compared to placebo .
Phase IIParkinson's DiseaseImproved motor function and reduced dyskinesia when used alongside L-DOPA .

Efficacy in Schizophrenia

In a double-blind study involving patients with schizophrenia, this compound was shown to occupy the D2 receptor significantly, correlating with clinical improvements in psychotic symptoms. This study utilized positron emission tomography (PET) imaging to validate receptor occupancy levels .

Safety Profile

The safety profile of this compound has been generally favorable, with adverse effects reported being mild to moderate. Common side effects include nausea, dizziness, and somnolence; however, these were not significantly different from those observed in placebo groups .

Propiedades

Número CAS

189681-71-8

Fórmula molecular

C22H22N2O7

Peso molecular

426.4 g/mol

Nombre IUPAC

(2S)-2-[(benzylamino)methyl]-2,3,7,9-tetrahydro-[1,4]dioxino[2,3-e]indol-8-one;(E)-but-2-enedioic acid

InChI

InChI=1S/C18H18N2O3.C4H4O4/c21-17-8-14-15(20-17)6-7-16-18(14)23-13(11-22-16)10-19-9-12-4-2-1-3-5-12;5-3(6)1-2-4(7)8/h1-7,13,19H,8-11H2,(H,20,21);1-2H,(H,5,6)(H,7,8)/b;2-1+/t13-;/m0./s1

Clave InChI

GELJVTSEGKGLDF-QDSMGTAFSA-N

SMILES

C1C(OC2=C(O1)C=CC3=C2CC(=O)N3)CNCC4=CC=CC=C4.C(=CC(=O)O)C(=O)O

SMILES isomérico

C1[C@@H](OC2=C(O1)C=CC3=C2CC(=O)N3)CNCC4=CC=CC=C4.C(=C/C(=O)O)\C(=O)O

SMILES canónico

C1C(OC2=C(O1)C=CC3=C2CC(=O)N3)CNCC4=CC=CC=C4.C(=CC(=O)O)C(=O)O

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO, not in water

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

(S)-2-(benzylamino-methyl)-2,3,8,9-tetrahydro-7H-1,4-dioxino(2,3-e)indol-8-one fumarate
aplindore fumarate
DAB-452

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Aplindore fumarate
Reactant of Route 2
Reactant of Route 2
Aplindore fumarate
Reactant of Route 3
Reactant of Route 3
Aplindore fumarate
Reactant of Route 4
Aplindore fumarate
Reactant of Route 5
Reactant of Route 5
Aplindore fumarate
Reactant of Route 6
Reactant of Route 6
Aplindore fumarate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.